5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a diazinane ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through a methylene bridge . The phenyl ring is further substituted with a bromo-fluorophenoxy group .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 405.179. The linear formula of the compound is C17H10BrFN2O4 .Scientific Research Applications
Synthesis and Characterization of Schiff Base Ligands and Complexes
A study by Pogány et al. (2017) explored the synthesis and characterization of Schiff base ligands derived from various phenols and benzoyl chloride, followed by their combination with linear aliphatic triamines. This process yielded pentadentate Schiff base ligands which were utilized to synthesize new iron(III) complexes. These compounds were thoroughly characterized, including their magnetic properties, revealing high spin state behavior. This research contributes to the understanding of the synthesis and properties of Schiff base ligands and their metal complexes, offering insights into their potential applications in various fields of chemistry and materials science. Read more.
Development of Novel β-Triketone Herbicides
Lei et al. (2020) focused on designing and synthesizing 5-acylbarbituric acid derivatives as novel β-triketone herbicides. Their study demonstrated that certain compounds exhibited excellent herbicidal activity against various weeds. Specifically, the compound BBA-22 showed superior pre-emergent herbicidal activity, outperforming the commercial herbicide 2,4-D. The molecular mode of action was investigated, revealing BBA-22 as a proherbicide of phenoxyacetic acid, indicating a mechanism similar to auxin-type herbicides. This work suggests the potential of these compounds in developing new auxin herbicides. Read more.
Study of 1,3,2-Diazaphospholidine-2,4,5-triones
Research by Hutton et al. (1986) investigated the structure and reactivity of 1,3,2-diazaphospholidine-2,4,5-triones, synthesizing compounds like 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione (1b). This study provided insights into the solvolytic behavior and crystal structure of these compounds, contributing to the understanding of phosphorus-containing heterocycles. The findings have implications for the development of novel compounds with potential applications in various chemical reactions and processes. Read more.
Antipathogenic Activity of Thiourea Derivatives
A study by Limban et al. (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, essential for addressing biofilm-associated infections and resistance. Read more.
Safety and Hazards
Properties
IUPAC Name |
5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSVNVVRBYLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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